3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16(2)25-22(28)19(12-23)11-20-15-27(14-17-7-4-3-5-8-17)26-21(20)18-9-6-10-24-13-18/h3-11,13,15-16H,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXDTZTDXHXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CN(N=C1C2=CN=CC=C2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the pyridine ring: This step involves the coupling of the pyrazole derivative with a pyridine derivative under suitable conditions.
Addition of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the final product: The final step involves the reaction of the intermediate with isopropylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 2-cyano-N-substituted prop-2-enamides, which exhibit structural diversity in their aromatic and heterocyclic substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Key Observations :
Core Heterocycles : The target compound’s pyrazole-pyridine core (absent in ) may enhance binding to kinases or receptors requiring planar heterocyclic interactions.
Amide Substituents : The isopropylamide group (propan-2-yl) likely improves lipophilicity compared to fluorophenyl or dichlorophenyl analogs .
Electronic Effects: Electron-withdrawing groups (e.g., cyano, bromo) in analogs could modulate reactivity or metabolic stability.
Functional Implications :
Biological Activity
The compound 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 306.36 g/mol. The structure features a pyrazole ring, a pyridine moiety, and a cyano group, which are critical for its biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A review highlighted that various pyrazole compounds have been tested against multiple cancer cell lines, demonstrating promising results:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Inhibition Concentrations : Compounds similar to this compound showed IC50 values ranging from to against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 15 |
| Compound B | A549 | 26 |
| Compound C | HCT116 | 42 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. Studies have shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:
- Mechanism of Action : The inhibition of these enzymes leads to reduced production of inflammatory mediators.
- Research Findings : A derivative similar to our compound was found to reduce inflammation markers in animal models by up to 70% .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored in various studies, indicating effectiveness against both bacterial and fungal strains:
- Bacterial Strains Tested : E. coli, S. aureus.
- Fungal Strains Tested : C. albicans.
Research has shown that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) in the range of to against these pathogens .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 100 |
| S. aureus | 150 |
| C. albicans | 200 |
Case Studies
Several case studies have investigated the biological effects of related pyrazole compounds:
- Study on Anticancer Activity :
- Study on Anti-inflammatory Effects :
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols using palladium- or copper-catalyzed cross-coupling reactions. For example, similar pyrazole derivatives are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres, with purification via column chromatography (e.g., ethyl acetate/hexane gradients) . Key intermediates like pyridinyl-pyrazole scaffolds are functionalized using cyanoethylation or amidation steps, as evidenced in analogous syntheses .
Q. What spectroscopic methods are used to characterize this compound?
Characterization relies on 1H/13C NMR to confirm substituent positions and stereochemistry, HRMS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., cyano stretches at ~2200 cm⁻¹). For example, pyrazole derivatives in and were confirmed using δ 8.87 (pyridine-H) and δ 5.53 (benzyl-CH2) in 1H NMR .
Q. How can solubility challenges during synthesis be addressed?
Solvent selection (e.g., DMSO for polar intermediates or DCM for extraction) and temperature modulation are critical. Surfactants or co-solvents (e.g., THF:water mixtures) may enhance solubility for hydrophilic intermediates .
Q. What structural features influence its reactivity?
The pyrazole ring’s electron-deficient nature, the cyano group’s electrophilicity, and the propan-2-ylamide’s steric hindrance dictate reactivity. For instance, the pyridinyl group participates in π-π stacking, affecting catalytic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Use Design of Experiments (DoE) to systematically vary parameters like temperature (e.g., 35°C for copper-catalyzed reactions in ), catalyst loading (e.g., 5 mol% Cu(I)), and solvent polarity. Statistical modeling (e.g., response surface methodology) can identify optimal conditions .
Q. How to resolve contradictions in spectral data interpretation?
Combine 2D NMR (e.g., HSQC, HMBC) with computational tools (DFT calculations for predicted chemical shifts). For example, resolved overlapping signals in triazole-pyrazole hybrids using COSY and NOESY .
Q. What strategies assess biological activity and target interactions?
Conduct in vitro binding assays (e.g., SPR or ITC for affinity measurements) and molecular docking to predict target engagement (e.g., kinase or GPCR targets). Metabolite profiling via LC-MS/MS can identify pharmacokinetic bottlenecks, as shown for structurally related compounds in and .
Q. How to design analogs to improve pharmacokinetics?
Modify the benzyl group (e.g., fluorination for metabolic stability) or replace the cyano group with bioisosteres (e.g., carboxylate esters). highlights substituent effects on bioavailability in pyrazole-amide hybrids .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate synthetic yields with alternative catalysts (e.g., Fe2O3@SiO2/In2O3 in ) or scale-up protocols.
- Reaction Monitoring : Use inline FTIR or UPLC-MS to track intermediate formation and minimize side reactions .
- Stereochemical Control : Chiral HPLC or enzymatic resolution ensures enantiopurity for pharmacologically active derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
